

# Technical Support Center: Preventing Catalyst Deactivation in Heterocycle Hydrogenation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methylpiperidin-2-one

Cat. No.: B2599872

[Get Quote](#)

Welcome to the technical support center for catalytic hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of hydrogenating heterocyclic compounds. Catalyst deactivation is a significant hurdle in synthesis, leading to decreased efficiency, inconsistent results, and increased costs. This resource provides in-depth troubleshooting guides and frequently asked questions to address and mitigate these challenges effectively.

## I. Understanding the Root Causes of Catalyst Deactivation

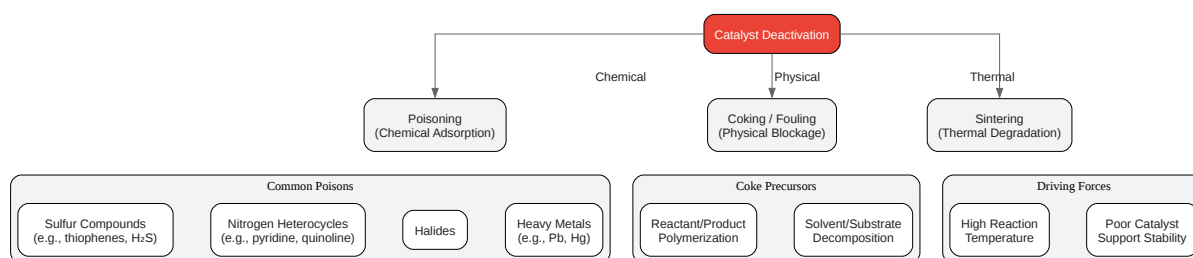
Catalyst deactivation in the hydrogenation of heterocycles is not a single issue but a multifaceted problem. The primary mechanisms can be broadly categorized as poisoning, coking (fouling), and sintering. Understanding these phenomena is the first step toward prevention and resolution.

- **Poisoning:** This occurs when impurities or even the reactants/products themselves strongly chemisorb onto the catalyst's active sites, rendering them inaccessible.<sup>[1][2][3]</sup> This is arguably the most common and rapid form of deactivation encountered in heterocycle chemistry.
- **Coking/Fouling:** This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.<sup>[4][5]</sup> These deposits typically form from

the polymerization or decomposition of hydrocarbon reactants or intermediates at elevated temperatures.[4][5][6]

- Sintering: Also known as thermal degradation, this process involves the agglomeration of small metal catalyst particles into larger ones at high temperatures.[7][8] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[7][9]

## Diagram: Major Catalyst Deactivation Pathways



[Click to download full resolution via product page](#)

Caption: Key mechanisms leading to the deactivation of hydrogenation catalysts.

## II. Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the hydrogenation of heterocycles, providing causal explanations and actionable solutions.

## Q1: My reaction is incredibly slow, or it has stopped completely before reaching full conversion. What's happening?

A1: An abrupt halt or an unusually slow reaction rate is a classic symptom of catalyst poisoning. The active sites on your catalyst (e.g., Palladium, Platinum, Rhodium) are likely being blocked by a chemical species.

Causality: Heterocycles themselves, particularly nitrogen-containing ones like pyridines and quinolines, can act as inhibitors by coordinating to the metal center through their lone pair of electrons.<sup>[1][10]</sup> However, the most potent poisons are often impurities present in the substrate, solvent, or even leached from equipment.<sup>[11]</sup>

### Troubleshooting Workflow:

- Identify the Poison Source:
  - Substrate: Does your starting material contain sulfur (e.g., from a thiophene-based precursor)? Are there residual halides from a previous step? Even low ppm levels of these can be detrimental.<sup>[12][13][14]</sup>
  - Solvent: Ensure you are using high-purity, anhydrous solvents. Water can sometimes act as a temporary poison, and alcohols can decompose at high temperatures on metal surfaces to form adsorbed CO, a potent poison.<sup>[11][15]</sup>
  - Reagents & Glassware: Ensure all glassware is meticulously cleaned. Avoid using rubber stoppers, as the sulfur used in vulcanization can leach out and poison the catalyst.<sup>[10]</sup>
- Implement Purification Protocols:
  - Substrate Purification: Consider recrystallization, chromatography, or an activated carbon wash of your starting material to remove trace impurities.
  - Solvent Purity: Use freshly opened bottles of high-purity solvents or purify them using standard laboratory procedures.<sup>[16]</sup>
- Adjust Reaction Conditions:

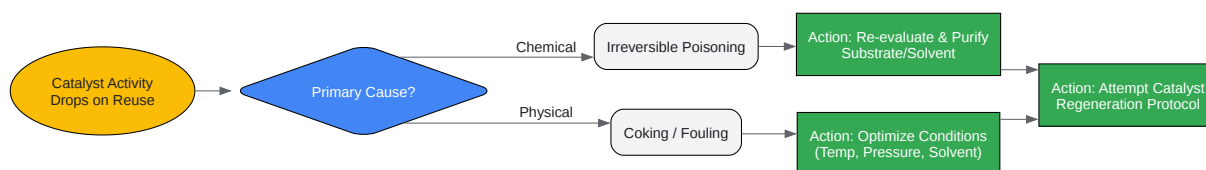
- For nitrogen-containing heterocycles that act as inhibitors, adding a stoichiometric amount of a non-interfering acid (like acetic acid) can protonate the nitrogen, preventing it from binding to the catalyst.[10]

## Q2: My catalyst worked well for the first run, but its activity significantly dropped upon reuse. Why?

A2: This scenario points towards coking/fouling or irreversible poisoning. While some poisoning is reversible, repeated exposure or the formation of carbonaceous deposits can lead to a permanent decline in performance.

Causality: During the reaction, especially at higher temperatures, reactants or solvent molecules can undergo polymerization or decomposition on the catalyst surface, forming a layer of "coke." [4][6][17] This physically blocks the active sites.[5] The issue is compounded if the feed contains high molecular weight aromatics or olefins, which are known coke precursors. [4]

Troubleshooting Workflow:



[Click to download full resolution via product page](#)

Caption: Decision workflow for troubleshooting catalyst reuse issues.

- Optimize Reaction Conditions:
  - Temperature: Lower the reaction temperature if possible. High temperatures accelerate coking.[4]

- Hydrogen Pressure: Increasing hydrogen partial pressure can help minimize the formation of hydrogen-deficient coke precursors.[\[5\]](#)
- Solvent: Choose a solvent that is stable under the reaction conditions and effectively dissolves reactants and products to prevent their deposition on the catalyst.
- Consider Catalyst Regeneration: For deactivation caused by coking, a controlled regeneration process can often restore activity. This typically involves carefully burning off the carbon deposits in a dilute stream of air or oxygen.[\[18\]](#)

### Q3: The reaction is working, but I'm losing selectivity and getting unwanted byproducts. What is the cause?

A3: A loss of selectivity is often linked to changes in the catalyst's surface morphology, which can be caused by sintering or partial poisoning that alters the nature of the active sites.

Causality: At elevated temperatures, metal nanoparticles on the catalyst support can migrate and coalesce into larger particles.[\[7\]](#)[\[19\]](#) This not only reduces the active surface area but can also change the geometric and electronic properties of the catalytic sites, leading to different reaction pathways and a loss of selectivity.[\[3\]](#)

#### Troubleshooting Steps:

- Evaluate Thermal Stability: Are you operating at or near the thermal limit of your catalyst system? Consult the manufacturer's specifications. Sintering is highly temperature-dependent.[\[7\]](#)
- Choose a Stable Support: The choice of catalyst support (e.g., carbon, alumina, silica) is critical. A support that interacts strongly with the metal nanoparticles can help anchor them and prevent migration, thus improving thermal stability.
- Control Reaction Exotherms: Hydrogenation reactions are often highly exothermic. Poor heat transfer in the reactor can lead to localized "hot spots" where the temperature is much higher than the bulk measurement, accelerating sintering. Ensure vigorous stirring and consider using a reactor with better heat dissipation.[\[20\]](#)

### III. Frequently Asked Questions (FAQs)

Q: What are the most common catalyst poisons I should screen for in my starting materials? A: The most notorious poisons for precious metal catalysts (Pd, Pt, Rh) are sulfur compounds (thiols, thiophenes), halides, and heavy metals (lead, mercury, arsenic).[21][22] Additionally, for heterocycle hydrogenation, be aware that nitrogen-containing compounds with unshielded basic nitrogens, such as pyridines and piperidines, can act as potent inhibitors.[10]

| Poison Class         | Common Sources   | Typical Catalyst Affected  |
|----------------------|--|----------------------------|
| Sulfur Compounds     | Thiophenic impurities, reagents (e.g., H <sub>2</sub> S), rubber | Pd, Pt, Ni, Rh[10][12][14] |
| Nitrogen Compounds   | Pyridines, quinolines, nitriles, some amines                     | Pd, Ru, Rh[1][10]          |
| Halogen Compounds    | Residual alkyl/aryl halides, acidic media                        | Pd, Pt[10]                 |
| Heavy Metals         | Contamination from previous steps, reagents                      | Pd, Pt, Ni[23]             |
| Carbon Monoxide (CO) | Impurity in H <sub>2</sub> gas, alcohol solvent decomposition    | Pd, Pt, Rh, Ni[15][21]     |

Q: Can I regenerate a deactivated catalyst? A: Yes, in many cases. The appropriate method depends on the deactivation mechanism.

- For Coking: A controlled oxidation (calcination) in air can burn off carbon deposits.[24] This must be done carefully to avoid overheating and sintering the metal particles.[18]
- For Some Poisons: A solvent wash may remove weakly adsorbed species.[25] For strongly chemisorbed poisons like sulfur, regeneration is much more difficult and may require harsh oxidative treatments that can alter the catalyst structure.[12]

Q: How can I proactively extend the life of my catalyst? A:

- Feedstock Purification: The single most effective strategy is to remove poisons before they reach the catalyst.[26][27]

- **Optimize Conditions:** Use the mildest temperature and pressure that afford a reasonable reaction rate to minimize coking and sintering.[\[28\]](#)
- **Use a Guard Bed:** For continuous flow reactions, placing a small bed of a sacrificial (and cheaper) catalyst upstream can adsorb poisons before they reach the main catalyst bed.[\[29\]](#)
- **Proper Handling:** Handle and store catalysts under an inert atmosphere to prevent slow oxidation or deactivation from atmospheric contaminants.[\[11\]](#)

## IV. Experimental Protocols

### Protocol 1: General Procedure for Substrate Purification via Activated Carbon

This protocol is effective for removing non-polar, colored, or high-molecular-weight impurities that can act as catalyst poisons or coke precursors.

- **Dissolution:** Dissolve the heterocyclic substrate in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of 5-10% (w/v).
- **Addition of Carbon:** Add 5-10 wt% of activated carbon relative to the mass of the substrate.
- **Stirring:** Stir the slurry at room temperature for 1-2 hours. Gentle heating may be applied if solubility is an issue, but be cautious of potential side reactions.
- **Filtration:** Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is thick enough to prevent fine carbon particles from passing through.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure to yield the purified substrate.
- **Purity Check:** Analyze the purified substrate by an appropriate method (e.g., GC-MS, HPLC, NMR) to confirm the removal of impurities before proceeding with the hydrogenation.

### Protocol 2: Oxidative Regeneration of a Coked Pd/C Catalyst

Caution: This procedure involves high temperatures and can be hazardous. It should be performed in a well-ventilated furnace with appropriate safety precautions. The heat generated by the combustion of coke must be carefully controlled to prevent catalyst sintering.[18]

- **Catalyst Preparation:** After the reaction, filter the catalyst and wash it thoroughly with a volatile solvent (e.g., methanol, THF) to remove any residual substrate and products. Dry the catalyst completely under vacuum.[30]
- **Inert Purge:** Place the dried, coked catalyst in a tube furnace. Heat the catalyst to 150-200°C under a flow of inert gas (e.g., Nitrogen) for 1 hour to remove any remaining volatile residues.
- **Controlled Oxidation:** While maintaining the temperature, slowly introduce a dilute stream of air (e.g., 1-5% O<sub>2</sub> in N<sub>2</sub>). The temperature will rise due to the exothermic combustion of the coke. Monitor the temperature closely and adjust the oxygen concentration or flow rate to ensure the catalyst bed temperature does not exceed a set limit (typically 300-400°C for Pd/C, consult manufacturer data).
- **Hold and Cool:** Maintain the oxidative atmosphere until the exotherm subsides, indicating that the coke has been burned off. This can take several hours.
- **Final Steps:** Switch the gas flow back to pure nitrogen and cool the furnace to room temperature. The regenerated catalyst is now ready for the reduction step before reuse.
- **Reduction:** Before use in a subsequent hydrogenation, the regenerated catalyst (now likely in an oxidized state, e.g., PdO/C) must be re-reduced. This is typically done in situ in the reaction vessel under a hydrogen atmosphere before adding the substrate.

## V. References

- Coke formation in metal-catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--



- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H<sub>2</sub> under Electrochemically-induced Oxidizing Conditions - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- What is coke formation on catalysts and how is it minimized? - Patsnap Eureka. (2025, June 19). Retrieved January 6, 2026, from --INVALID-LINK--
- Catalyst Regeneration - Industry News - AVANT. (2023, May 31). Retrieved January 6, 2026, from --INVALID-LINK--
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1). Retrieved January 6, 2026, from --INVALID-LINK--
- Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- What Methods Are Available to Reactivate Deactivated Catalysts? - minstrong. (2025, December 22). Retrieved January 6, 2026, from --INVALID-LINK--
- WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing). (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Catalyst poisoning - Wikipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Reducing Coke Formation on Hydrotreating Catalysts - --INVALID-LINK--. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

- Modulating the Formation of Coke to Improve the Production of Light Olefins from CO<sub>2</sub> Hydrogenation over In<sub>2</sub>O<sub>3</sub> and SSZ-13 Catalysts | Energy & Fuels - ACS Publications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Catalyst poison | Toxicity, Inhibition, Effects - Britannica. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Production of Methanol by CO<sub>2</sub> Hydrogenation Using a Membrane Reactor - MDPI. (2026, January 4). Retrieved January 6, 2026, from --INVALID-LINK--
- Fabrication of Porous Hydrogenation Catalysts by a Selective Laser Sintering 3D Printing Technique - PMC - NIH. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- CO hydrogenation on a nickel catalyst. I. Kinetics and modeling of a low temperature sintering process (Journal Article) | SciTech Connect - OSTI.gov. (1994, July 1). Retrieved January 6, 2026, from --INVALID-LINK--
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. (2025, September 30). Retrieved January 6, 2026, from --INVALID-LINK--
- Sintering process and catalysis. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants | Environmental Science &

Technology - ACS Publications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Catalyst poisoning - Grokipedia. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025, September 16). Retrieved January 6, 2026, from --INVALID-LINK--
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (2023, June 30). Retrieved January 6, 2026, from --INVALID-LINK--
- Mitigating catalyst deactivation in selective hydrogenation by enhancing dispersion and utilizing reaction heat effect | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry - Benchchem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved January 6, 2026, from --INVALID-LINK--
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO<sub>2</sub> into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9). Retrieved January 6, 2026, from --INVALID-LINK--

- Recent Advances in the Mitigation of the Catalyst Deactivation of CO<sub>2</sub> Hydrogenation to Light Olefins - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. (2025, September 14). Retrieved January 6, 2026, from --INVALID-LINK--
- Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- 11.2: Hydrogenation with Heterogeneous Catalysts - Chemistry LibreTexts. (2021, July 31). Retrieved January 6, 2026, from --INVALID-LINK--
- Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications - YouTube. (2023, October 1). Retrieved January 6, 2026, from --INVALID-LINK--
- RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Hydrogenation SOP. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Homogeneous Catalytic System for Reversible Dehydrogenation–Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
- Standard Operating Procedures - Richmond Sarpong. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](#) [[mdpi.com](#)]
- 2. [grokipedia.com](#) [[grokipedia.com](#)]
- 3. [mdpi.com](#) [[mdpi.com](#)]
- 4. What is coke formation on catalysts and how is it minimized? [[eureka.patsnap.com](#)]
- 5. [thepetrosolutions.com](#) [[thepetrosolutions.com](#)]
- 6. [researchgate.net](#) [[researchgate.net](#)]
- 7. [chemisgroup.us](#) [[chemisgroup.us](#)]
- 8. [mdpi.com](#) [[mdpi.com](#)]
- 9. [mdpi.com](#) [[mdpi.com](#)]
- 10. [scs.illinois.edu](#) [[scs.illinois.edu](#)]
- 11. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H<sub>2</sub> under Electrochemically-induced Oxidizing Conditions - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 13. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [[pubs.rsc.org](#)]
- 14. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 15. [researchgate.net](#) [[researchgate.net](#)]
- 16. [d-nb.info](#) [[d-nb.info](#)]
- 17. [lib3.dss.go.th](#) [[lib3.dss.go.th](#)]
- 18. [avant-al.com](#) [[avant-al.com](#)]
- 19. CO hydrogenation on a nickel catalyst. I. Kinetics and modeling of a low temperature sintering process (Journal Article) | OSTI.GOV [[osti.gov](#)]
- 20. [youtube.com](#) [[youtube.com](#)]
- 21. Catalyst poisoning - Wikipedia [[en.wikipedia.org](#)]
- 22. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [[britannica.com](#)]
- 23. [m.youtube.com](#) [[m.youtube.com](#)]
- 24. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [[pubs.rsc.org](#)]

- 25. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 26. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 27. youtube.com [youtube.com]
- 28. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 29. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 30. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [Technical Support Center: Preventing Catalyst Deactivation in Heterocycle Hydrogenation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2599872#preventing-catalyst-deactivation-in-hydrogenation-reactions-of-heterocycles]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)